ethyl {[7-(3-chloro-2-butenyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate
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Overview
Description
Ethyl 2-[7-[(Z)-3-chlorobut-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate is a complex organic compound with potential applications in various scientific fields. This compound features a purine derivative core, which is often associated with biological activity and pharmaceutical relevance.
Preparation Methods
The synthesis of ethyl {[7-(3-chloro-2-butenyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate typically involves multiple steps, including the formation of the purine core and subsequent functionalization. One common method involves the reaction of 3-chlorobut-2-enyl derivatives with purine intermediates under controlled conditions. Industrial production may utilize optimized reaction conditions to ensure high yield and purity, often involving catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Ethyl 2-[7-[(Z)-3-chlorobut-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the chlorobut-2-enyl group, forming new derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the ester bond, yielding the corresponding acid and alcohol.
Scientific Research Applications
Ethyl 2-[7-[(Z)-3-chlorobut-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s purine core makes it relevant in studies related to nucleic acids and enzyme interactions.
Medicine: Potential pharmaceutical applications include the development of antiviral and anticancer agents due to its structural similarity to biologically active purines.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl {[7-(3-chloro-2-butenyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The purine core can mimic natural substrates, allowing the compound to inhibit or activate biological pathways. This interaction can lead to various biological effects, including antiviral or anticancer activity .
Comparison with Similar Compounds
Ethyl 2-[7-[(Z)-3-chlorobut-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate can be compared to other purine derivatives, such as:
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.
Theophylline: A methylxanthine derivative used as a bronchodilator in respiratory diseases.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Properties
CAS No. |
1164524-95-1 |
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Molecular Formula |
C14H17ClN4O4S |
Molecular Weight |
372.8g/mol |
IUPAC Name |
ethyl 2-[7-[(Z)-3-chlorobut-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate |
InChI |
InChI=1S/C14H17ClN4O4S/c1-4-23-9(20)7-24-14-16-11-10(19(14)6-5-8(2)15)12(21)17-13(22)18(11)3/h5H,4,6-7H2,1-3H3,(H,17,21,22)/b8-5- |
InChI Key |
GEBFNXVVDBYCHZ-YVMONPNESA-N |
SMILES |
CCOC(=O)CSC1=NC2=C(N1CC=C(C)Cl)C(=O)NC(=O)N2C |
Isomeric SMILES |
CCOC(=O)CSC1=NC2=C(N1C/C=C(/C)\Cl)C(=O)NC(=O)N2C |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(N1CC=C(C)Cl)C(=O)NC(=O)N2C |
Origin of Product |
United States |
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